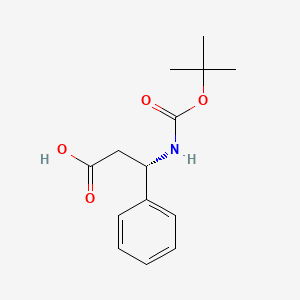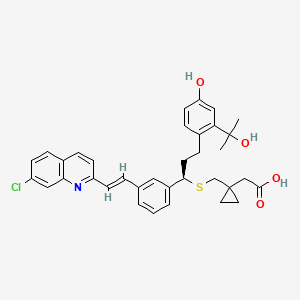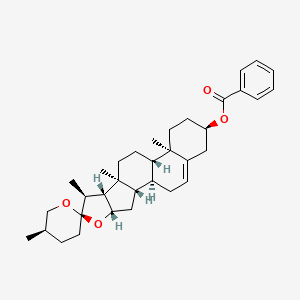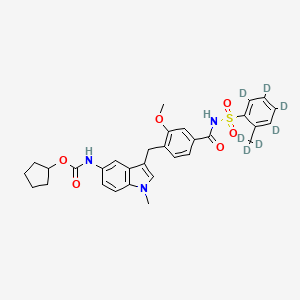
4-cis-Decenoylcarnitine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cis-Decenoylcarnitine is a monounsaturated acylcarnitine with the molecular formula C17H31NO4. It is a naturally occurring compound that plays a crucial role in fatty acid metabolism, particularly in the process of β-oxidation. This compound is involved in the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce ATP, which is essential for energy production in the body .
準備方法
The synthesis of 4-cis-Decenoylcarnitine can be achieved through the condensation of 4-cis-Decenoic acid with L-carnitine. This reaction typically requires a catalyst to facilitate the formation of the compound. Industrial production methods may involve enzymatic synthesis using enzymes such as acyl-CoA synthetase and carnitine acyltransferase. These methods ensure the efficient production of this compound with high purity.
化学反応の分析
4-cis-Decenoylcarnitine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other acylcarnitine derivatives.
Substitution: Substitution reactions can occur at the carboxyl or amino groups, leading to the formation of new compounds
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions vary based on the specific conditions and reagents used.
科学的研究の応用
4-cis-Decenoylcarnitine has numerous applications in scientific research, including:
Chemistry: It is used to study fatty acid metabolism and energy production.
Biology: Researchers use this compound to investigate the role of acylcarnitines in cellular metabolism and signaling pathways.
Industry: It is utilized in the production of dietary supplements and therapeutic agents due to its role in energy metabolism
作用機序
4-cis-Decenoylcarnitine exerts its effects by facilitating the transport of long-chain fatty acids from the cytosol into the mitochondria. This transport is crucial for the β-oxidation process, which breaks down fatty acids to produce ATP. The compound interacts with molecular targets such as carnitine acyltransferase enzymes, which play a key role in the transport and metabolism of fatty acids.
類似化合物との比較
Similar compounds to 4-cis-Decenoylcarnitine include other acylcarnitines like hexanoylcarnitine, L-octanoylcarnitine, and trans-2-dodecenoylcarnitine . These compounds share similar roles in fatty acid metabolism but differ in their chain lengths and specific functions. This compound is unique due to its specific structure and the presence of a cis-double bond between the fourth and fifth carbon atoms, which influences its biological activity and interactions .
特性
CAS番号 |
1256380-16-1 |
|---|---|
分子式 |
C₁₇H₃₁NO₄ |
分子量 |
313.43 |
同義語 |
(2R)-3-Carboxy-N,N,N-trimethyl-2-[[(4Z)-1-oxo-4-decen-1-yl]oxy]-1-propanaminium Inner Salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


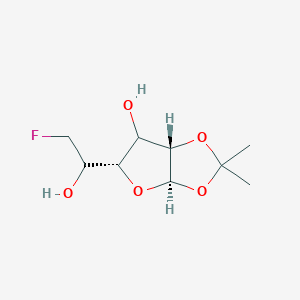
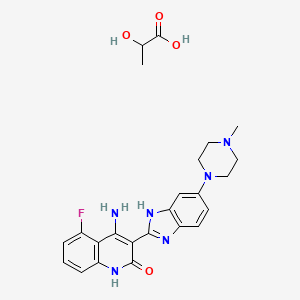
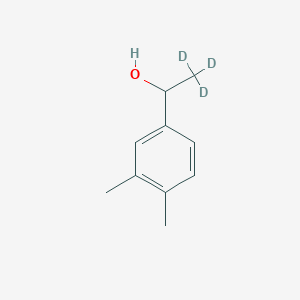
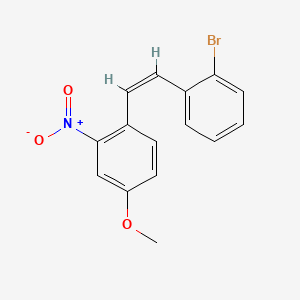
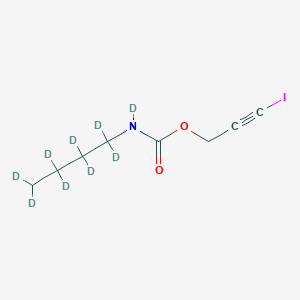
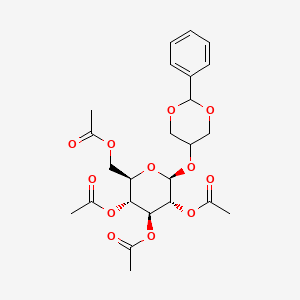
![16,18-dimethoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione](/img/structure/B1141245.png)
